Cas no 1601145-60-1 (3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde)

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde is a versatile aromatic aldehyde featuring a pyrazole substituent, offering unique reactivity for synthetic applications. Its structure combines an aldehyde functional group with a sterically hindered 3,5-dimethylpyrazole moiety, making it valuable as an intermediate in organic synthesis, particularly for heterocyclic and pharmaceutical compounds. The electron-withdrawing and steric effects of the pyrazole ring influence its reactivity, enabling selective transformations. This compound is suitable for use in cross-coupling reactions, condensation reactions, and as a building block for ligands in coordination chemistry. Its stability and well-defined structure make it a reliable choice for research and industrial applications requiring precise functionalization.
3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde structure
1601145-60-1 structure
商品名:3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde
CAS番号:1601145-60-1
MF:C13H14N2O
メガワット:214.263062953949
CID:6339279
PubChem ID:105467658

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde
    • 1601145-60-1
    • EN300-1292664
    • インチ: 1S/C13H14N2O/c1-9-4-5-12(8-16)7-13(9)15-11(3)6-10(2)14-15/h4-8H,1-3H3
    • InChIKey: QOOWVIUJHSNZNN-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C=CC(C)=C(C=1)N1C(C)=CC(C)=N1

計算された属性

  • せいみつぶんしりょう: 214.110613074g/mol
  • どういたいしつりょう: 214.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 34.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1292664-1.0g
3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde
1601145-60-1
1g
$857.0 2023-05-23
Enamine
EN300-1292664-2.5g
3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde
1601145-60-1
2.5g
$1680.0 2023-05-23
Enamine
EN300-1292664-0.1g
3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde
1601145-60-1
0.1g
$755.0 2023-05-23
Enamine
EN300-1292664-0.5g
3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde
1601145-60-1
0.5g
$823.0 2023-05-23
Enamine
EN300-1292664-0.05g
3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde
1601145-60-1
0.05g
$719.0 2023-05-23
Enamine
EN300-1292664-100mg
3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde
1601145-60-1
100mg
$490.0 2023-09-30
Enamine
EN300-1292664-250mg
3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde
1601145-60-1
250mg
$513.0 2023-09-30
Enamine
EN300-1292664-5000mg
3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde
1601145-60-1
5000mg
$1614.0 2023-09-30
Enamine
EN300-1292664-1000mg
3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde
1601145-60-1
1000mg
$557.0 2023-09-30
Enamine
EN300-1292664-10.0g
3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde
1601145-60-1
10g
$3683.0 2023-05-23

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde 関連文献

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehydeに関する追加情報

3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-4-Methylbenzaldehyde: A Comprehensive Overview

CAS No. 1601145-60-1, commonly referred to as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a substituted pyrazole ring. The presence of methyl groups at specific positions on the pyrazole ring and the benzene ring contributes to its distinct chemical properties and potential applications.

The synthesis of this compound involves a multi-step process, often utilizing advanced techniques such as Suzuki coupling or other cross-coupling reactions. Recent studies have highlighted the efficiency of these methods in producing high-purity samples, which are essential for downstream applications. The compound's stability under various conditions has also been a focus of recent research, with findings indicating that it exhibits good thermal stability and resistance to oxidation under controlled conditions.

One of the most promising applications of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde lies in its use as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various functional group transformations makes it a valuable building block in drug discovery and material synthesis. For instance, researchers have explored its potential in the development of novel pharmaceutical agents targeting specific biological pathways.

In addition to its role in organic synthesis, this compound has shown potential in the field of materials science. Its electronic properties make it a candidate for use in organic electronics, such as in the development of new semiconducting materials or optoelectronic devices. Recent studies have demonstrated that when incorporated into polymer blends, it can enhance the electrical conductivity without significantly compromising mechanical properties.

The environmental impact of CAS No. 1601145-60-1 has also been a topic of interest. Researchers have investigated its biodegradability and toxicity profiles, with results suggesting that it has low toxicity to aquatic organisms under standard testing conditions. This information is crucial for assessing its suitability for large-scale industrial applications and ensuring compliance with environmental regulations.

From an analytical standpoint, the characterization of this compound has benefited from advancements in spectroscopic techniques such as NMR and IR spectroscopy. These methods have provided detailed insights into its molecular structure and bonding interactions, further aiding in its application across various scientific domains.

In conclusion, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylbenzaldehyde represents a versatile compound with diverse applications spanning organic chemistry, materials science, and pharmacology. As research continues to uncover new aspects of its properties and potential uses, it is likely to play an increasingly important role in both academic and industrial settings.

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